Tert-butyl N-(3,4-dichlorophenyl)-N-propylcarbamate
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Overview
Description
Tert-butyl N-(3,4-dichlorophenyl)-N-propylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of a tert-butyl group, a 3,4-dichlorophenyl group, and a propyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3,4-dichlorophenyl)-N-propylcarbamate typically involves the reaction of 3,4-dichloroaniline with tert-butyl chloroformate and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3,4-dichloroaniline is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(3,4-dichlorophenyl)carbamate.
Step 2: The intermediate product is then reacted with propylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3,4-dichlorophenyl)-N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or propyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: New carbamate derivatives with different substituents.
Scientific Research Applications
Tert-butyl N-(3,4-dichlorophenyl)-N-propylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-(3,4-dichlorophenyl)-N-propylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(3,4-dichlorophenyl)carbamate
- Propyl N-(3,4-dichlorophenyl)carbamate
- Tert-butyl N-phenyl-N-propylcarbamate
Uniqueness
Tert-butyl N-(3,4-dichlorophenyl)-N-propylcarbamate is unique due to the presence of both tert-butyl and propyl groups attached to the carbamate moiety. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(3,4-dichlorophenyl)-N-propylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2/c1-5-8-17(13(18)19-14(2,3)4)10-6-7-11(15)12(16)9-10/h6-7,9H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQKMDKIQOBBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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